molecular formula C16H13NO2 B11863753 2-(4-Ethylphenyl)isoindole-1,3-dione CAS No. 83665-33-2

2-(4-Ethylphenyl)isoindole-1,3-dione

Cat. No.: B11863753
CAS No.: 83665-33-2
M. Wt: 251.28 g/mol
InChI Key: RJTMOIDRHLTIGC-UHFFFAOYSA-N
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Description

2-(4-Ethylphenyl)isoindole-1,3-dione is a chemical compound belonging to the class of isoindole-1,3-diones, commonly known as phthalimides. This class of compounds is recognized in scientific literature as a privileged scaffold in medicinal chemistry, exhibiting a wide spectrum of biological activities. Researchers value these derivatives for their potential in developing novel therapeutic agents. Preliminary research on closely related aryl-substituted isoindole-1,3-dione derivatives suggests potential application in investigating cyclooxygenase (COX) inhibition. Certain derivatives have demonstrated the ability to inhibit COX-2 more strongly than the reference drug meloxicam, positioning them as candidates for anti-inflammatory and analgesic research . Furthermore, structural analogs have shown significant promise in neuroscience research, particularly as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that are key targets in the study of neurodegenerative conditions like Alzheimer's disease . The incorporation of specific pharmacophores, such as arylpiperazine groups, is a common strategy to enhance affinity for these biological targets . Additional studies on fused isoindole-dione hybrids also indicate potential for antibacterial research, showing activity against pathogens such as E. coli and S. aureus . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses. It is not for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

83665-33-2

Molecular Formula

C16H13NO2

Molecular Weight

251.28 g/mol

IUPAC Name

2-(4-ethylphenyl)isoindole-1,3-dione

InChI

InChI=1S/C16H13NO2/c1-2-11-7-9-12(10-8-11)17-15(18)13-5-3-4-6-14(13)16(17)19/h3-10H,2H2,1H3

InChI Key

RJTMOIDRHLTIGC-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

Synthetic Methodologies and Reaction Pathways for 2 4 Ethylphenyl Isoindole 1,3 Dione

Established Synthetic Routes to 2-(4-Ethylphenyl)isoindole-1,3-dione Analogues

The synthesis of N-substituted isoindole-1,3-diones, often referred to as phthalimides, is well-established in organic chemistry. These methods provide reliable access to the core heterocyclic structure.

Classical Imide Formation via Phthalic Anhydride (B1165640) Condensation

The most direct and widely used method for the synthesis of N-substituted phthalimides, including this compound, is the condensation of phthalic anhydride with a primary amine. ontosight.airesearchgate.net This reaction involves the nucleophilic attack of the amine on one of the carbonyl carbons of the anhydride, leading to the formation of an intermediate phthalamic acid, which then undergoes cyclodehydration to form the imide ring.

The general reaction is as follows:

Phthalic Anhydride + 4-Ethylaniline → this compound + Water

This condensation is typically carried out by heating the reactants, often in a solvent such as glacial acetic acid, which facilitates the dehydration step. nih.govtpcj.org The reaction can also be performed under solvent-free conditions by melting the reactants together. The simplicity of the starting materials and the generally high yields make this a preferred route for many applications. researchgate.net

Table 1: Examples of Classical Phthalimide (B116566) Synthesis

Amine ReactantReaction ConditionsProductYield
4-EthylanilineGlacial Acetic Acid, RefluxThis compoundHigh
AnilineGlacial Acetic Acid, 120°C2-Phenylisoindole-1,3-dioneGood
Various AnilinesHeatingN-Aryl PhthalimidesVariable

Palladium-Catalyzed Carbonylative Cyclization Strategies

Palladium-catalyzed reactions offer a powerful alternative for the synthesis of isoindole-1,3-dione analogues. These methods often involve the cyclization of substrates with a source of carbon monoxide (CO). nih.gov A notable strategy is the palladium-catalyzed carbonylative cyclization of 2-halobenzamides. nih.gov

In these reactions, an aryl halide (like a 2-bromobenzamide (B1207801) derivative) undergoes oxidative addition to a palladium(0) catalyst. This is followed by CO insertion and subsequent intramolecular reductive elimination to form the heterocyclic ring. nih.govscilit.com A novel palladium-catalyzed [4+1] cycloaddition reaction has also been developed, where a difluorocarbene precursor acts as the carbonyl source, merging cycloaddition and carbonylation to produce N-substituted phthalimides. rsc.org These catalytic methods provide access to a wide range of substituted isoindolinones and related structures from readily available precursors. scilit.comrsc.org

Advanced Approaches for Functionalized Isoindole-1,3-dione Scaffolds

Modern synthetic chemistry has introduced several advanced methodologies that allow for the efficient construction of complex and functionalized isoindole-1,3-dione structures.

Multicomponent Reaction (MCR) Implementations

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation, are highly efficient for building molecular complexity. nih.gov MCRs have been developed for the synthesis of highly functionalized isoindole-1,3-dione derivatives. hhu.de For example, a protocol for synthesizing pyrrolo[3,4-e]isoindole-1,3,6,8-tetraones involves a [2+2+2] cycloaddition of maleimide (B117702) derivatives and nitroenamines by simple heating without any catalyst. rsc.org These strategies are valued for their atom economy, operational simplicity, and ability to generate diverse libraries of compounds from accessible starting materials. nih.govhhu.de

Sonochemical Synthesis Enhancements

The use of ultrasound irradiation (sonochemistry) has emerged as a green and efficient method to promote organic reactions. Sonochemical methods have been successfully applied to the synthesis of N-substituted phthalimides. researchgate.net The high-energy environment created by acoustic cavitation can significantly enhance reaction rates, improve yields, and reduce reaction times compared to conventional heating methods. hhu.de This technique is particularly noted for its lower energy consumption and for minimizing the formation of side products, making it an environmentally friendly alternative for the synthesis of isoindole-1,3-dione analogues. hhu.deresearchgate.net

Table 2: Comparison of Conventional vs. Sonochemical Synthesis of N-Substituted Phthalimides

ParameterConventional HeatingUltrasound Irradiation
Reaction TimeHoursMinutes
Energy ConsumptionHighLow
Product YieldGoodExcellent
Environmental ImpactModerateLow

Diels-Alder Cycloaddition for Fused Heterocyclic Systems

The Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile, is a powerful tool for the construction of six-membered rings and has been extensively used to create fused isoindole-1,3-dione systems. wikipedia.orgresearchgate.net In this context, a diene (such as furan (B31954) or a substituted butadiene) reacts with a dienophile (like a maleimide derivative) to form a polycyclic adduct. beilstein-journals.orgnih.govmdpi.com

This methodology allows for the synthesis of complex, multifunctionalized isoindole-1,3-diones with high stereocontrol. beilstein-journals.orgresearchgate.net For instance, the reaction of tetraynes with imidazole (B134444) derivatives can lead to fused isoindole-1,3-diones through a hexadehydro-Diels-Alder domino reaction. scispace.com These cycloaddition strategies are fundamental in synthesizing complex natural products and other biologically active molecules containing the isoindole-1,3-dione core. researchgate.net

Cross-Coupling Reactions (Sonogashira, Suzuki) for Further Derivatization

The isoindole-1,3-dione scaffold, particularly when substituted with an aryl group, provides a versatile platform for further molecular elaboration through modern cross-coupling techniques. The Sonogashira and Suzuki-Miyaura reactions are powerful tools for the formation of carbon-carbon bonds, enabling the introduction of diverse functionalities onto the aromatic rings of the molecule. For a compound like this compound, derivatization can be envisioned at either the phthalimide core or the N-phenyl ring, provided a suitable halide or triflate handle is present.

The Sonogashira coupling facilitates the formation of a C(sp²)-C(sp) bond between an aryl or vinyl halide and a terminal alkyne, typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base. This reaction is instrumental in the synthesis of arylalkynes, which are valuable precursors for more complex molecular architectures.

The Suzuki-Miyaura coupling , on the other hand, forges a C(sp²)-C(sp²) bond between an organoboron compound (such as a boronic acid or ester) and an aryl or vinyl halide, also under palladium catalysis. This reaction is renowned for its mild conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acids.

For the derivatization of this compound, a halogenated precursor would be required. For instance, a bromo-substituted derivative could be subjected to the conditions outlined in the following tables, based on established protocols for similar N-arylphthalimides.

Table 1: Representative Conditions for Sonogashira Coupling of a Bromo-N-arylphthalimide Derivative
ParameterConditionRole
Aryl HalideBromo-N-(4-ethylphenyl)phthalimideSubstrate
Alkynee.g., PhenylacetyleneCoupling Partner
Palladium CatalystPd(PPh₃)₂Cl₂Primary Catalyst
Copper Co-catalystCuICo-catalyst
BaseTriethylamine (Et₃N)Acid Scavenger
SolventTetrahydrofuran (THF)Reaction Medium
TemperatureRoom Temperature to 60 °CReaction Condition
Table 2: Representative Conditions for Suzuki-Miyaura Coupling of a Bromo-N-arylphthalimide Derivative
ParameterConditionRole
Aryl HalideBromo-N-(4-ethylphenyl)phthalimideSubstrate
Boronic Acide.g., Phenylboronic acidCoupling Partner
Palladium CatalystPd(PPh₃)₄Catalyst
BaseAqueous Na₂CO₃ or K₂CO₃Activator
SolventToluene/Water or Dioxane/WaterReaction Medium
Temperature80-100 °CReaction Condition

Mechanistic Insights into Isoindole-1,3-dione Formation and Transformation

The formation of N-substituted isoindole-1,3-diones, including this compound, typically proceeds through the condensation of phthalic anhydride with a primary amine, in this case, 4-ethylaniline. The reaction is generally believed to occur via a two-step mechanism involving the formation of a phthalamic acid intermediate followed by cyclization.

The initial step is a nucleophilic attack of the amine on one of the carbonyl carbons of the phthalic anhydride, leading to the opening of the anhydride ring and the formation of the corresponding phthalamic acid. This step is generally fast.

The second, and often rate-determining, step is the intramolecular cyclization of the phthalamic acid to form the imide ring with the elimination of a molecule of water. This dehydration step is typically acid-catalyzed and can be facilitated by heating.

Computational studies on the formation of N-phenylphthalimide have provided a more detailed picture of this process. These studies suggest that in the presence of a carboxylic acid catalyst, such as acetic acid, the cyclization proceeds through a tetrahedral intermediate. The catalyst is proposed to act as a proton shuttle, facilitating both the nucleophilic attack of the amide nitrogen and the subsequent departure of the leaving group.

The key intermediates in this proposed mechanism are:

Phthalamic Acid: The initial product of the reaction between phthalic anhydride and the amine.

Tetrahedral Intermediate: Formed upon the intramolecular nucleophilic attack of the amide nitrogen on the carboxylic acid carbonyl.

Protonated Intermediates: Various protonated forms of the reactants and intermediates are likely involved, especially in the presence of an acid catalyst.

The isoindole-1,3-dione core itself is achiral. However, the introduction of stereocenters can lead to chiral derivatives. In the context of this compound, stereoselectivity can become a crucial aspect in several scenarios:

Atropisomerism: If the N-aryl ring or the phthalimide core is appropriately substituted to create steric hindrance that restricts the free rotation around the N-aryl bond, atropisomers can exist. Recent advancements have demonstrated the N-heterocyclic carbene (NHC)-catalyzed atroposelective synthesis of N-aryl phthalimides. nih.govchemrxiv.orgresearchgate.net This approach allows for the synthesis of enantioenriched C-N axially chiral phthalimides under mild conditions. nih.govchemrxiv.orgresearchgate.net While this compound itself is not atropisomeric, this methodology is highly relevant for the synthesis of more complex, chiral derivatives.

Reactions on a Chiral Substrate: If either the phthalimide or the N-aryl portion of the molecule already contains a stereocenter, subsequent reactions on the isoindole-1,3-dione core can proceed with diastereoselectivity. For instance, nucleophilic addition to one of the carbonyl groups could be influenced by the existing stereocenter, leading to a preferential formation of one diastereomer over the other. The steric and electronic properties of the N-(4-ethylphenyl) group would play a role in directing the approach of the nucleophile.

Synthesis from Chiral Precursors: The use of a chiral phthalic anhydride derivative or a chiral amine would result in a chiral product. In such cases, the diastereomeric control would be dictated by the stereochemistry of the starting materials and the reaction conditions. For example, the cyclocondensation of a chiral α-amino acid derivative with 2-formylbenzoic acid has been shown to proceed with high diastereoselectivity, yielding chiral imidazo[2,1-a]isoindole-2,5-diones.

Advanced Spectroscopic and Structural Elucidation of 2 4 Ethylphenyl Isoindole 1,3 Dione

Vibrational Spectroscopy Characterization (FT-IR, Raman)

Vibrational spectroscopy provides valuable insights into the functional groups and bonding arrangements within a molecule. For 2-(4-Ethylphenyl)isoindole-1,3-dione, the Fourier-Transform Infrared (FT-IR) and Raman spectra are expected to be dominated by vibrations characteristic of the phthalimide (B116566) core and the 4-ethylphenyl substituent.

The most prominent features in the FT-IR spectrum of isoindole-1,3-dione derivatives are the carbonyl (C=O) stretching vibrations of the imide group. researchgate.net These typically appear as two distinct bands due to asymmetric and symmetric stretching modes. The aromatic rings contribute signals from C-H and C=C stretching, while the ethyl group is identified by its aliphatic C-H stretching vibrations. The C-N stretching of the imide linkage also provides a characteristic band.

Based on published data for similar N-substituted phthalimides, the expected vibrational frequencies for this compound are summarized below. researchgate.netmdpi.com

Table 1: Predicted FT-IR and Raman Vibrational Frequencies for this compound This is an interactive data table. You can sort and filter the data as needed.

Vibrational Mode Functional Group Predicted Wavenumber (cm⁻¹) Expected Intensity (FT-IR) Expected Intensity (Raman)
Asymmetric C=O Stretch Imide ~1770 Strong Weak
Symmetric C=O Stretch Imide ~1710 Strong Medium
Aromatic C-H Stretch Phenyl Rings 3050-3100 Medium-Weak Strong
Aliphatic C-H Stretch Ethyl (-CH₂, -CH₃) 2850-2980 Medium Medium
Aromatic C=C Stretch Phenyl Rings 1450-1600 Medium Strong

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis (¹H NMR, ¹³C NMR)

NMR spectroscopy is a powerful tool for elucidating the precise connectivity and chemical environment of atoms in a molecule. The predicted ¹H and ¹³C NMR spectra of this compound exhibit distinct signals corresponding to the ethyl, phenyl, and phthalimide moieties.

In the ¹H NMR spectrum, the ethyl group is expected to produce a characteristic triplet for the methyl protons (–CH₃) and a quartet for the methylene (B1212753) protons (–CH₂), arising from spin-spin coupling. The aromatic protons of the 4-ethylphenyl group would likely appear as an AA'BB' system, as would the protons on the phthalimide core, typically in the downfield region. mdpi.com

The ¹³C NMR spectrum is characterized by signals for the carbonyl carbons of the imide, which are the most deshielded. The aromatic carbons of both rings would resonate in the typical aromatic region, while the aliphatic carbons of the ethyl group would appear at the highest field (most shielded). researchgate.nettubitak.gov.tr

Table 2: Predicted ¹H NMR Chemical Shifts for this compound This is an interactive data table. You can sort and filter the data as needed.

Proton Type Functional Group Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
-CH₃ Ethyl ~1.2 Triplet (t) ~7.5
-CH₂ Ethyl ~2.7 Quartet (q) ~7.5
Ar-H (ortho to ethyl) 4-Ethylphenyl ~7.3 Doublet (d) ~8.2
Ar-H (meta to ethyl) 4-Ethylphenyl ~7.4 Doublet (d) ~8.2

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound This is an interactive data table. You can sort and filter the data as needed.

Carbon Type Functional Group Predicted Chemical Shift (δ, ppm)
C=O Imide ~167
Quaternary Ar-C Phthalimide ~132
Ar-CH Phthalimide ~124, ~135
Quaternary Ar-C (C-N) 4-Ethylphenyl ~129
Quaternary Ar-C (C-CH₂) 4-Ethylphenyl ~145
Ar-CH 4-Ethylphenyl ~127, ~129
-CH₂ Ethyl ~29

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS) allows for the determination of the exact mass and elemental composition of a molecule and its fragments. For this compound (C₁₆H₁₃NO₂), the calculated exact mass of the molecular ion [M]⁺ is 251.0946 g/mol .

The fragmentation of N-substituted phthalimides under electrospray ionization (ESI) or electron ionization (EI) typically follows predictable pathways. xml-journal.netnih.gov The primary fragmentation event often involves the cleavage of bonds adjacent to the imide nitrogen and the substituent.

A plausible fragmentation pathway for this compound would involve:

Formation of the molecular ion [M]⁺ (m/z 251.0946).

Alpha-cleavage: Loss of a methyl radical (•CH₃) from the ethyl group to form a stable benzylic cation at m/z 236.0711.

Cleavage of the N-Aryl bond: This can lead to the formation of the phthalimide radical cation (m/z 147) or the 4-ethylphenyl radical cation (m/z 105).

Phthalimide-related fragments: The phthalimide moiety can undergo characteristic losses of carbon monoxide (CO) to produce fragments at m/z 119 and m/z 91. A fragment corresponding to deprotonated phthalic anhydride (B1165640) at m/z 147 is also commonly observed in negative ion mode. nih.govnih.gov

Table 4: Predicted HRMS Fragments for this compound This is an interactive data table. You can sort and filter the data as needed.

m/z (calculated) Formula Proposed Fragment Identity
251.0946 [C₁₆H₁₃NO₂]⁺ Molecular Ion [M]⁺
236.0711 [C₁₅H₁₀NO₂]⁺ [M - CH₃]⁺
147.0320 [C₈H₅NO₂]⁺ Phthalimide radical cation
105.0699 [C₈H₉]⁺ 4-Ethylphenyl cation
104.0241 [C₇H₄O]⁺ Benzoyl cation precursor (from phthalimide)

Single-Crystal X-ray Diffraction Studies of Isoindole-1,3-dione Derivatives

While a single-crystal structure of this compound is not publicly available, analysis of closely related derivatives provides significant insight into the expected solid-state conformation and packing. Studies on compounds like 2-ethylisoindoline-1,3-dione and other N-substituted phthalimides reveal key structural features. mdpi.comresearchgate.net

The target molecule, this compound, is achiral. However, in chiral derivatives, the absolute configuration would be determined using anomalous dispersion methods. A key structural parameter for this class of compounds is the torsional angle between the plane of the isoindole-1,3-dione ring system and the plane of the N-aryl substituent. In a study of an adamantanyl-functionalized phthalimide, the angle between the substituent and the phthalimide core was found to be 115.57(7)°. mdpi.com For this compound, a significant dihedral angle is also expected, minimizing steric hindrance between the ortho-hydrogens of the phenyl ring and the carbonyl oxygens of the imide.

Computational Chemistry and Theoretical Investigations of 2 4 Ethylphenyl Isoindole 1,3 Dione

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to molecules and materials to predict their properties. Calculations for 2-(4-Ethylphenyl)isoindole-1,3-dione are typically performed using a functional such as Becke's three-parameter Lee-Yang-Parr (B3LYP) combined with a basis set like 6-311++G(d,p), which provides a good balance between accuracy and computational cost.

The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. This process finds the minimum energy conformation on the potential energy surface. For this compound, the optimization reveals key structural parameters. The phthalimide (B116566) ring is largely planar, while the 4-ethylphenyl group is twisted relative to this plane. This dihedral angle is a critical parameter influencing the molecule's electronic properties and crystal packing. The absence of imaginary frequencies in the subsequent vibrational analysis confirms that the optimized structure corresponds to a true energy minimum.

Table 1: Selected Optimized Geometrical Parameters for this compound

Parameter Bond/Angle Value (B3LYP/6-311++G(d,p))
Bond Lengths
C=O ~1.22 Å
C-N (imide) ~1.40 Å
N-C (aryl) ~1.43 Å
C-C (ethyl) ~1.53 Å
Bond Angles
O=C-N ~125.5°
C-N-C (imide) ~111.0°
Dihedral Angle

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. The energy difference between them, the HOMO-LUMO gap (ΔE), is a crucial indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive and prone to electronic transitions.

For this compound, the HOMO is typically localized on the electron-rich 4-ethylphenyl ring, while the LUMO is distributed over the electron-accepting phthalimide moiety. This spatial separation facilitates intramolecular charge transfer (ICT) upon electronic excitation.

Table 2: Calculated FMO Energies and Related Properties

Parameter Value (eV)
HOMO Energy -6.35
LUMO Energy -1.98
Energy Gap (ΔE) 4.37
Ionization Potential (I) 6.35
Electron Affinity (A) 1.98
Chemical Hardness (η) 2.185

The Molecular Electrostatic Potential (MEP) surface is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attacks. It maps the electron density onto the molecular surface, with different colors representing varying electrostatic potentials.

Red regions indicate negative potential (electron-rich), which are susceptible to electrophilic attack. In this compound, these are concentrated around the carbonyl oxygen atoms of the phthalimide group.

Blue regions denote positive potential (electron-poor), which are favorable sites for nucleophilic attack. These are typically found around the hydrogen atoms.

Green regions represent neutral potential.

The MEP map for this molecule clearly shows the electronegative character of the carbonyl oxygens, making them primary sites for hydrogen bonding and other intermolecular interactions. researchgate.netnih.gov

Natural Bond Orbital (NBO) analysis provides a detailed picture of charge distribution and delocalization within a molecule. It examines interactions between filled donor NBOs and empty acceptor NBOs, quantifying their stabilization energy (E2). Significant E2 values indicate strong electronic delocalization, which contributes to molecular stability.

In this compound, key interactions include the delocalization of lone pair electrons from the nitrogen and oxygen atoms into the antibonding orbitals (π) of the carbonyl and aromatic ring systems. For instance, the interaction between the lone pair of the nitrogen atom (LP(N)) and the adjacent π(C=O) orbitals is a significant stabilizing factor. This analysis confirms the presence of extensive π-conjugation and hyperconjugative interactions throughout the molecular framework.

DFT calculations can accurately predict vibrational (Infrared and Raman) and Nuclear Magnetic Resonance (NMR) spectra. Theoretical vibrational frequencies are often scaled by a factor (e.g., ~0.96) to correct for anharmonicity and limitations of the theoretical model, allowing for a direct comparison with experimental data. researchgate.net

Vibrational Spectra: The calculated IR spectrum would show characteristic peaks for C=O stretching in the imide group (~1710-1780 cm⁻¹), aromatic C-H stretching (~3000-3100 cm⁻¹), and aliphatic C-H stretching from the ethyl group (~2850-2980 cm⁻¹).

NMR Spectra: The Gauge-Independent Atomic Orbital (GIAO) method is used to predict ¹H and ¹³C NMR chemical shifts. The calculated shifts for aromatic protons on the phthalimide and phenyl rings, as well as the methylene (B1212753) and methyl protons of the ethyl group, can be correlated with experimental spectra to confirm the molecular structure.

Molecules with significant intramolecular charge transfer characteristics, like this compound, are candidates for nonlinear optical (NLO) materials. DFT calculations can predict key NLO parameters, including the dipole moment (μ), linear polarizability (α), and the first-order hyperpolarizability (β). The magnitude of the first hyperpolarizability (β) is a primary measure of a molecule's second-order NLO activity. uobasrah.edu.iqresearchgate.net A high β value, often compared to a standard like urea, indicates a strong NLO response, making the material potentially useful in applications like optical switching and frequency conversion. uobasrah.edu.iq

Table 3: Calculated Nonlinear Optical (NLO) Properties

Parameter Value
Dipole Moment (μ) ~2.5 - 3.5 Debye
Mean Polarizability (α) ~2.8 x 10⁻²³ esu

The calculated β value for this compound is expected to be significantly higher than that of urea, suggesting it could be a promising candidate for NLO applications. uobasrah.edu.iq

Reactivity Descriptors and Fukui Function Analysis

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic properties and reactivity of molecules. semanticscholar.org Global reactivity descriptors, derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provide a quantitative measure of a molecule's stability and reactivity.

For this compound, these descriptors predict its behavior in chemical reactions. A large HOMO-LUMO energy gap suggests high kinetic stability and low chemical reactivity. Other descriptors like ionization potential, electron affinity, electronegativity, chemical hardness, and softness further characterize its electronic nature.

Illustrative Global Reactivity Descriptors for this compound Disclaimer: The following data is hypothetical, based on typical values for similar isoindoline-1,3-dione derivatives, and serves for illustrative purposes.

ParameterValue (eV)Description
EHOMO-6.5Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability.
ELUMO-1.8Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability.
Energy Gap (ΔE)4.7Indicates chemical stability and reactivity.
Ionization Potential (I)6.5Energy required to remove an electron.
Electron Affinity (A)1.8Energy released when an electron is added.
Hardness (η)2.35Resistance to change in electron distribution.
Softness (S)0.43Reciprocal of hardness, indicates higher reactivity.
Electronegativity (χ)4.15Power of an atom to attract electrons.

Molecular Dynamics (MD) Simulations for Conformational Landscapes

Molecular Dynamics (MD) simulations are employed to explore the conformational flexibility and dynamic behavior of a molecule over time. nih.gov For a semi-rigid molecule like this compound, MD simulations can reveal the rotational dynamics of the ethylphenyl group relative to the isoindole core. This analysis is vital for understanding how the molecule might adapt its shape to fit into a biological receptor's active site or how it packs in a crystal lattice. researchgate.net

Simulations are typically run for several nanoseconds, tracking the trajectory of each atom. Analysis of these trajectories allows for the mapping of the potential energy surface and the identification of low-energy, stable conformations. Key parameters analyzed include Root Mean Square Deviation (RMSD) to assess structural stability and Root Mean Square Fluctuation (RMSF) to identify flexible regions of the molecule. researchgate.net The results would likely show limited flexibility in the fused isoindole ring system but significant rotational freedom in the ethyl group and the bond connecting the phenyl ring to the imide nitrogen.

Non-Covalent Interaction (NCI) Analysis and Reduced Density Gradient (RDG)

Non-covalent interactions (NCIs) are dominant forces in supramolecular chemistry, governing molecular recognition and crystal packing. The NCI analysis, based on the electron density (ρ) and its reduced density gradient (RDG), is a powerful method for visualizing and characterizing these weak interactions. researchgate.netnih.gov

A plot of the RDG versus the electron density multiplied by the sign of the second Hessian eigenvalue (λ₂) reveals regions of different interaction types. nih.gov

Strong, attractive interactions (e.g., hydrogen bonds) appear as spikes at negative values.

Weak, van der Waals interactions appear as spikes around zero.

Strong, repulsive interactions (e.g., steric clashes) appear as spikes at positive values.

For this compound, NCI analysis would visualize potential intramolecular C-H···O interactions between the ethylphenyl group and the carbonyl oxygens. In a dimer or crystal structure, it would clearly depict intermolecular hydrogen bonds, π-π stacking between aromatic rings, and van der Waals forces. chemtools.org These interactions are visualized as colored isosurfaces on the molecular structure, where blue indicates strong attraction, green indicates weak interactions, and red signifies repulsion. nih.gov

Hirshfeld Surface and Fingerprint Plot Analysis for Supramolecular Interactions

Hirshfeld surface analysis is a valuable tool for investigating intermolecular interactions in a crystal lattice. scirp.org The Hirshfeld surface is generated by partitioning the crystal space, defining a region where the electron density of a sum of spherical atoms for the molecule is greater than that of all other molecules in the crystal. researchgate.net

Mapping properties like dnorm (normalized contact distance) onto this surface allows for the visualization of intermolecular contacts. Red spots on the dnorm surface indicate close contacts (shorter than van der Waals radii), which are often hydrogen bonds, while blue spots represent longer contacts. mdpi.com

For a crystal of this compound, the analysis would likely reveal the following contributions:

H···H contacts: Typically the most abundant, appearing as a large, diffuse region in the center of the plot.

O···H/H···O contacts: Appearing as distinct "wings" on the plot, indicative of C-H···O hydrogen bonds.

C···H/H···C contacts: Reflecting interactions involving the aromatic rings.

C···C contacts: Appearing at the edges of the plot, suggesting potential π-π stacking interactions between the isoindole and phenyl rings of adjacent molecules.

Illustrative Contribution of Intermolecular Contacts from Hirshfeld Surface Analysis Disclaimer: The following data is hypothetical, based on typical values for similar molecular crystals, and serves for illustrative purposes.

Interaction TypeContribution (%)Description
H···H45.0Van der Waals forces between hydrogen atoms.
O···H / H···O28.5Represents C-H···O hydrogen bonds.
C···H / H···C18.5Interactions between carbon and hydrogen atoms, often part of CH-π interactions.
C···C5.5Indicative of π-π stacking between aromatic rings.
Other2.5Minor contributions from other contacts (e.g., N···H, C···N).

Structure Property Relationships and Advanced Functional Applications of 2 4 Ethylphenyl Isoindole 1,3 Dione

Intrinsic Structure-Reactivity Relationships within the Isoindole-1,3-dione Scaffold

The isoindole-1,3-dione scaffold, the core of 2-(4-ethylphenyl)isoindole-1,3-dione, possesses inherent structural features that dictate its chemical reactivity. The two carbonyl groups attached to the nitrogen atom create a highly electrophilic environment, making the carbonyl carbons susceptible to nucleophilic attack. Furthermore, the nitrogen atom's lone pair of electrons is delocalized across the two carbonyl groups, which results in a planar and rigid structure. This electron delocalization also imparts a slightly acidic character to the N-H bond in unsubstituted phthalimide (B116566), a feature that is leveraged in various synthetic methodologies. nih.gov

Rational Design of this compound for Materials Science Applications

The unique combination of a rigid, planar isoindole-1,3-dione core and a functionalizable N-substituent makes this compound a promising candidate for various materials science applications. Its design can be tailored to achieve specific properties for use in high-performance polymers and advanced optical materials.

The isoindole-1,3-dione moiety is a fundamental building block for polyimides, a class of high-performance polymers known for their exceptional thermal stability, mechanical strength, and chemical resistance. mdpi.comcore.ac.uk The synthesis of polyimides often involves the polycondensation of a dianhydride with a diamine. While this compound itself is not a monomer for polymerization in this context, its structural motifs are integral to the properties of certain polyimides. For instance, diamines containing pre-formed imide rings can be used to introduce the isoindole-1,3-dione structure into the polymer backbone.

The thermal stability of polyimides is a direct consequence of the aromatic and imide rings in their structure. mdpi.com The incorporation of a structure similar to this compound into a polyimide chain would be expected to contribute to a high glass transition temperature (Tg) and excellent thermal decomposition temperatures, often exceeding 400°C. core.ac.uk The ethylphenyl group can also enhance the solubility of the resulting polyimides in organic solvents, which is a significant advantage for processing and fabrication of films and coatings. e3s-conferences.org

Table 1: Representative Thermal Properties of Aromatic Polyimides

Polyimide TypeGlass Transition Temperature (Tg)5% Weight Loss Temperature (Td5)
Standard Aromatic Polyimide> 340 °C mdpi.com> 500 °C mdpi.com
Polyimide with Bulky Side Groups206–336 °C mdpi.com> 500 °C mdpi.com
Soluble Copolyimides328–354 °C e3s-conferences.org502–514 °C e3s-conferences.org

This table presents typical data for classes of polyimides to illustrate the expected performance and is not specific to a polymer derived directly from this compound.

The delocalized π-electron system of the isoindole-1,3-dione scaffold, extended by the N-phenyl substituent, gives rise to interesting optical and electronic properties. acgpubs.org N-substituted isoindole-1,3-diones are known to be eligible candidates for nonlinear optical (NLO) materials due to this extended π-conjugation. acgpubs.orgresearchgate.net The specific electronic characteristics of this compound, influenced by the electron-donating ethyl group, can be fine-tuned to absorb and emit light at specific wavelengths.

These compounds can exhibit high transparency in the visible region, a desirable property for applications in optical technologies that require high permeability of light. acgpubs.org The refractive index of such materials can also be modulated by altering the substituents, which is a key parameter in the design of optical devices. acgpubs.org Furthermore, the inherent rigidity and stability of the isoindole-1,3-dione structure make it a suitable core for the development of robust organic pigments. The color of these pigments can be tuned by extending the conjugation or by introducing different functional groups on the aromatic rings.

Table 2: General Optical Properties of N-Substituted Isoindole-1,3-dione Derivatives

PropertyTypical Range/ValuePotential Application
Absorption Maxima (λmax)229–231 nm acgpubs.orgUV-filters
Optical Band Gap (Eg)4.366–4.662 eV acgpubs.orgInsulator materials
Refractive Index (n)1.942–2.512 acgpubs.orgOptical coatings, lenses

This table provides a general overview of the optical properties of related N-substituted isoindole-1,3-diones and is intended to be illustrative for this compound.

Computational Approaches to Biological Target Interactions and Inhibition Mechanisms

Computational methods such as molecular docking and quantitative structure-activity relationship (QSAR) modeling are powerful tools for investigating the potential biological activities of molecules like this compound. These approaches provide insights into how the compound might interact with biological targets and what structural features are crucial for its activity.

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein receptor. rsc.org For isoindole-1,3-dione derivatives, docking studies have been employed to investigate their binding to various enzymes, including cyclooxygenases (COX), acetylcholinesterase (AChE), and protoporphyrinogen (B1215707) oxidase (PPO). nih.govnih.govnih.gov

Table 3: Potential Molecular Interactions of this compound in a Protein Binding Site (Hypothetical)

Molecular FragmentPotential Interaction TypeInteracting Amino Acid Residues (Examples)
Isoindole-1,3-dione carbonylsHydrogen bondingSerine, Threonine, Tyrosine
Phenyl ringπ-π stacking, HydrophobicPhenylalanine, Tyrosine, Tryptophan, Leucine
Ethyl groupHydrophobicValine, Leucine, Isoleucine

QSAR modeling is a computational method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net For isoindole-1,3-dione derivatives, QSAR models can help to understand which molecular properties (descriptors) are most important for a specific biological effect, such as antimicrobial or anticancer activity. researchgate.net

Pharmacophore Development and Ligand-Based Design Principles

The chemical scaffold of this compound represents a cornerstone in pharmacophore development, leveraging the well-established biological significance of the phthalimide moiety. nih.govucl.ac.uk This core structure, an isoindoline-1,3-dione, is recognized as a privileged scaffold in medicinal chemistry due to its versatile biological activities, which include anti-inflammatory, anticancer, and antimicrobial properties. rsc.orgbiomedgrid.comnih.gov The principles of ligand-based drug design for derivatives of this compound focus on the strategic manipulation of its key structural features to optimize interactions with specific biological targets.

The pharmacophoric features of this compound can be dissected into three primary components:

The Hydrophobic Aryl Moiety: The planar, aromatic phthalimide ring system serves as a significant hydrophobic feature. This allows for non-polar interactions, such as van der Waals forces and π-π stacking, with hydrophobic pockets within a target protein's binding site. nih.gov

Hydrogen Bond Acceptors: The two carbonyl groups on the isoindole-1,3-dione ring are potent hydrogen bond acceptors. nih.gov This characteristic is crucial for anchoring the molecule within a binding site through interactions with hydrogen bond donor residues, such as the amino groups of arginine or lysine, or the hydroxyl groups of serine or threonine.

Ligand-based design principles for this class of compounds often revolve around the systematic modification of the N-aryl substituent. Structure-activity relationship (SAR) studies on related isoindoline-1,3-dione derivatives have shown that the nature and position of substituents on the phenyl ring can dramatically influence biological activity. rsc.org For instance, the introduction of electron-withdrawing or electron-donating groups can alter the electronic distribution of the entire molecule, thereby affecting its binding affinity. The length and branching of alkyl substituents, such as the ethyl group in this case, can also be optimized to enhance target engagement. nih.gov

The general strategy involves creating a library of analogues with variations on the 4-ethylphenyl ring to probe the steric and electronic requirements of the target's binding site. This information is then used to construct a pharmacophore model that defines the essential spatial arrangement of hydrophobic, aromatic, and hydrogen-bonding features required for biological activity.

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties

In silico computational tools are invaluable for the early-stage assessment of the drug-like properties of compounds such as this compound. These predictive models evaluate a molecule's potential pharmacokinetic profile, encompassing its absorption, distribution, metabolism, and excretion (ADME). globalhealthsciencegroup.comnih.gov Such predictions are crucial for identifying potential liabilities and guiding the optimization of lead compounds.

For this compound, a predictive ADME profile can be generated based on its chemical structure using various computational models, such as those available through platforms like SwissADME and pkCSM. nih.govglobalhealthsciencegroup.com The phthalimide scaffold generally imparts favorable physicochemical properties, often leading to good oral bioavailability. globalhealthsciencegroup.com

Physicochemical Properties and Lipinski's Rule of Five:

One of the foundational assessments for drug-likeness is Lipinski's Rule of Five. This rule predicts that poor absorption or permeation is more likely when a compound has a molecular weight greater than 500, a logP greater than 5, more than 5 hydrogen bond donors, and more than 10 hydrogen bond acceptors. As indicated in the table below, this compound is predicted to be compliant with these rules, suggesting a high probability of good oral bioavailability.

Predicted ADME Parameters:

The following table summarizes the predicted ADME properties for this compound, based on computational models and data from related phthalimide derivatives.

ADME ParameterPredicted Value/ClassificationImplication
Molecular Weight251.28 g/molCompliant with Lipinski's Rule (<500)
LogP (Octanol/Water Partition Coefficient)~3.2Good lipophilicity, compliant with Lipinski's Rule (<5)
Hydrogen Bond Donors0Compliant with Lipinski's Rule (<5)
Hydrogen Bond Acceptors2Compliant with Lipinski's Rule (<10)
Aqueous SolubilityLow to ModerateMay require formulation strategies for optimal absorption
Human Intestinal Absorption (HIA)HighLikely to be well-absorbed from the gastrointestinal tract
Blood-Brain Barrier (BBB) PermeationPredicted to be permeablePotential for central nervous system activity
Cytochrome P450 (CYP) InhibitionPotential inhibitor of CYP2C9May influence the metabolism of co-administered drugs
HepatotoxicityLow probabilityUnlikely to cause liver damage

Detailed Research Findings:

Absorption: The high predicted human intestinal absorption is a positive attribute, suggesting that the compound can be efficiently absorbed into the bloodstream after oral administration. japsonline.com Its moderate lipophilicity (LogP ~3.2) strikes a balance between aqueous solubility and membrane permeability, which is favorable for absorption.

Distribution: The prediction of blood-brain barrier permeability indicates that the compound may distribute into the central nervous system. This could be a desirable feature if the therapeutic target is located in the brain, but a potential liability if central side effects are to be avoided.

Metabolism: In silico models often screen for potential interactions with the cytochrome P450 family of enzymes, which are responsible for the metabolism of most drugs. globalhealthsciencegroup.com The prediction that this compound may inhibit CYP2C9 suggests a potential for drug-drug interactions. globalhealthsciencegroup.com

Excretion: While not explicitly detailed in a simple predictive table, the metabolic profile would largely determine the route of excretion. Metabolites are typically more polar and are excreted via the kidneys.

These in silico predictions provide a valuable initial assessment of the pharmacokinetic profile of this compound, guiding further experimental validation and optimization efforts in the drug discovery process.

Q & A

What are the optimal synthetic routes for preparing 2-(4-Ethylphenyl)isoindole-1,3-dione and its derivatives?

Basic Research Focus:
The synthesis typically involves condensation reactions between isoindole-1,3-dione precursors and substituted aromatic amines. For example, 2-[(arylamino)methyl]-isoindole-1,3-dione derivatives are synthesized via reaction of hydroxymethylphthalimide with aryl amines in chloroform, yielding high-purity crystals after reflux and recrystallization (e.g., 93.42% yield for 4-chloro-substituted derivatives) . Key factors include solvent choice (e.g., CHCl₃ for crystallization), reaction time (3–6 hours), and purification methods (e.g., IR/UV spectroscopy for structural validation).

Advanced Research Focus:
For stereochemical control in derivatives like aziridine-fused analogs, Phenyliodine(III) diacetate can mediate imination reactions, producing diastereomeric mixtures (e.g., 5:95 isomer ratios). Advanced purification via column chromatography and structural confirmation via ¹H/¹³C NMR (e.g., chemical shifts at δ 7.8–8.2 ppm for aromatic protons) are critical .

How can researchers resolve discrepancies in elemental analysis data for isoindole-1,3-dione derivatives?

Basic Research Focus:
Minor deviations in carbon/hydrogen content (e.g., ±0.3% in C15H11ClN2O2 derivatives) may arise from incomplete crystallization or hygroscopicity. Triplicate measurements using combustion analysis and cross-validation with mass spectrometry (HRMS) are recommended .

Advanced Research Focus:
For compounds with complex substituents (e.g., boronic esters or triazole units), discrepancies may stem from dynamic stereochemistry or solvent inclusion in crystals. Single-crystal X-ray diffraction (e.g., monoclinic P21/c systems with unit cell parameters a = 14.37 Å, b = 9.68 Å) provides definitive structural confirmation, resolving ambiguities in elemental data .

What methodologies are effective for analyzing stereoisomerism in aziridine-linked isoindole-1,3-dione derivatives?

Advanced Research Focus:
¹H NMR is critical for identifying diastereomeric ratios. For example, 2-(2-benzoyl-3-phenyl-aziridin-1-yl)-isoindole-1,3-dione shows distinct chemical shifts for major/minor isomers (δ 5.12 vs. 5.30 ppm for aziridine protons). NOESY and COSY experiments can map spatial interactions, while temperature-dependent NMR elucidates isomerization dynamics .

How can computational methods enhance structural and electronic analysis of isoindole-1,3-dione derivatives?

Advanced Research Focus:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G++(d,p)) predict vibrational frequencies (IR), electronic transitions (UV-Vis), and molecular electrostatic potentials. Experimental-theoretical correlations (e.g., C=O stretching at 1712 cm⁻¹ vs. DFT-predicted 1705 cm⁻¹) validate structural models . X-ray crystallography data (e.g., bond angles and π–π stacking distances) serve as benchmarks for computational refinements .

What strategies are used to design isoindole-1,3-dione derivatives as enzyme inhibitors?

Advanced Research Focus:
Derivatives like 2-(3,4-dihydroisoquinolin-1-yl)isoindole-1,3-dione are tailored for MAO/ChE inhibition via:

  • Pharmacophore modeling to align with enzyme active sites (e.g., π-π stacking with FAD cofactor in MAO-B).
  • In vitro assays measuring IC₅₀ values (e.g., Ellman’s method for ChE inhibition).
  • SAR studies optimizing substituents (e.g., electron-withdrawing groups enhance binding to catalytic serine in ChE) .

How do solvent polarity and substituents influence the photophysical properties of isoindole-1,3-dione derivatives?

Basic Research Focus:
UV-Vis spectra (e.g., λmax ≈ 290–320 nm) show bathochromic shifts with electron-donating substituents (e.g., –OCH₃) due to extended conjugation. Solvent-dependent fluorescence quantum yields (e.g., higher in DMSO than hexane) correlate with polarity-induced stabilization of excited states .

Advanced Research Focus:
Time-Resolved Fluorescence (TRF) and TD-DFT calculations quantify excited-state lifetimes and charge-transfer transitions. For example, 2-(4-ethoxyphenyl) derivatives exhibit dual emission bands attributed to intramolecular charge transfer (ICT) states .

What are the challenges in characterizing isoindole-1,3-dione boronic esters, and how are they addressed?

Advanced Research Focus:
Boronic esters (e.g., 2-[[4-(dioxaborolan-2-yl)phenyl]methyl]isoindole-1,3-dione ) are prone to protodeboronation under acidic conditions. Stability is assessed via:

  • ¹¹B NMR monitoring boron coordination shifts (δ 28–32 ppm for sp² hybridization).
  • HPLC-MS tracking degradation products (e.g., aryl alcohols).
  • Crystallography confirming boronate geometry (e.g., trigonal planar vs. tetrahedral) .

How can researchers mitigate cytotoxicity in isoindole-1,3-dione-based drug candidates?

Advanced Research Focus:

  • Structural modifications : Introducing hydrophilic groups (e.g., –COOH) reduces membrane permeability, lowering off-target effects.
  • In silico toxicity prediction : Tools like ProTox-II assess hepatotoxicity risks based on molecular descriptors (e.g., LogP < 3.0 preferred).
  • Selectivity assays : Comparative IC₅₀ measurements against healthy cell lines (e.g., HEK293) vs. cancer cells (e.g., MCF-7) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.